molecular formula C27H32N4O3S B2925122 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242969-95-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2925122
CAS No.: 1242969-95-4
M. Wt: 492.64
InChI Key: GOIHXQMKNKPPMZ-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a substituted phenyl ring and a piperidine-3-carboxamide moiety. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to modulate diverse biological targets, including kinases and G-protein-coupled receptors . The 3-methoxyphenyl substituent at position 7 of the thienopyrimidinone ring may enhance lipophilicity and π-π stacking interactions, while the cyclohexenylethyl group attached to the piperidine carboxamide could influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-34-21-11-5-9-19(15-21)22-17-35-24-23(22)29-27(30-26(24)33)31-14-6-10-20(16-31)25(32)28-13-12-18-7-3-2-4-8-18/h5,7,9,11,15,17,20H,2-4,6,8,10,12-14,16H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIHXQMKNKPPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.

Structural Overview

The compound has the molecular formula C27H32N4O3SC_{27}H_{32}N_{4}O_{3}S and a molecular weight of 492.64 g/mol. Its structure includes:

  • Cyclohexene moiety
  • Thieno[3,2-d]pyrimidine ring system
  • Piperidine carboxamide structure

These features suggest diverse biological activities and potential applications in drug development.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions. A plausible synthetic route may include:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the cyclohexene group.
  • Coupling with the piperidine carboxamide.

Specific reaction conditions and reagents would need to be optimized for high yield and purity.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Further studies are needed to elucidate these mechanisms.

Pharmacological Properties

Potential pharmacological properties include:

  • Antitumor Activity : The thieno[3,2-d]pyrimidine core is known for its anticancer properties, potentially making this compound effective against certain cancers.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, suggesting that this compound may also possess such properties.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound's structure and potential activities, a comparative analysis with structurally similar compounds is provided below:

Compound NameMolecular FormulaMolecular WeightNotable Features
N-(2-cyclohexylethyl)-7-(methylphenyl)-4-oxo-thieno[3,2-d]pyrimidineC24H26FN5O2S440.55 g/molLacks piperidine; simpler structure
N-(cyclohexylethyl)-4-amino-thieno[3,2-d]pyrimidineC22H24N4O3S420.51 g/molSubstituted amine; different activity profile
7-(methoxyphenyl)-thieno[3,2-d]pyrimidine derivativeC25H30N4O4S470.60 g/molSimilar core; variations in substituents

This table illustrates how the unique combination of cyclohexene and piperidine structures in this compound may enhance its selectivity and efficacy compared to simpler analogs.

Comparison with Similar Compounds

Methodological Insights for Comparison

  • Molecular Networking (): Mass spectrometry-based clustering (cosine score >0.8) could identify structurally related compounds by comparing fragmentation patterns of the target’s thienopyrimidinone core .
  • NMR Profiling (): Comparative analysis of chemical shifts in regions A (positions 39–44) and B (29–36) would help pinpoint substituent effects, as demonstrated for rapamycin analogues .
  • Computational Similarity Metrics (): Tanimoto and Dice indices using Morgan fingerprints could quantify structural similarity between the target compound and known bioactive pyrimidines .

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